Cas no 52464-51-4 (2-(pentyloxy)aniline)
2-(pentyloxy)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2-(pentyloxy)-
- 2-pentoxyaniline
- 2-(Pentyloxy)aniline
- DTXSID90406234
- SCHEMBL1341248
- 2-Pentyloxy-phenylamine
- A1-05046
- IOEQZAIBXFYINW-UHFFFAOYSA-N
- CS-0284213
- 52464-51-4
- AKOS000100247
- EN300-1295876
- 2-(pentyloxy)aniline
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- Inchi: 1S/C11H17NO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8H,2-3,6,9,12H2,1H3
- InChI Key: IOEQZAIBXFYINW-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1N)CCCCC
Computed Properties
- Exact Mass: 179.13111
- Monoisotopic Mass: 179.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- PSA: 35.25
2-(pentyloxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1295876-50mg |
2-(pentyloxy)aniline |
52464-51-4 | 50mg |
$468.0 | 2023-09-30 | ||
| Enamine | EN300-1295876-100mg |
2-(pentyloxy)aniline |
52464-51-4 | 100mg |
$490.0 | 2023-09-30 | ||
| Enamine | EN300-1295876-250mg |
2-(pentyloxy)aniline |
52464-51-4 | 250mg |
$513.0 | 2023-09-30 | ||
| Enamine | EN300-1295876-500mg |
2-(pentyloxy)aniline |
52464-51-4 | 500mg |
$535.0 | 2023-09-30 | ||
| Enamine | EN300-1295876-1000mg |
2-(pentyloxy)aniline |
52464-51-4 | 1000mg |
$557.0 | 2023-09-30 | ||
| Enamine | EN300-1295876-2500mg |
2-(pentyloxy)aniline |
52464-51-4 | 2500mg |
$1089.0 | 2023-09-30 | ||
| Enamine | EN300-1295876-5000mg |
2-(pentyloxy)aniline |
52464-51-4 | 5000mg |
$1614.0 | 2023-09-30 | ||
| Enamine | EN300-1295876-10000mg |
2-(pentyloxy)aniline |
52464-51-4 | 10000mg |
$2393.0 | 2023-09-30 | ||
| Enamine | EN300-1295876-0.05g |
2-(pentyloxy)aniline |
52464-51-4 | 0.05g |
$612.0 | 2023-05-23 | ||
| Enamine | EN300-1295876-0.1g |
2-(pentyloxy)aniline |
52464-51-4 | 0.1g |
$640.0 | 2023-05-23 |
2-(pentyloxy)aniline Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Jason Wan Lab Chip, 2020,20, 4528-4538
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-(pentyloxy)aniline
Professional Introduction to 2-(Pentyloxy)Aniline (CAS No. 52464-51-4)
2-(Pentyloxy)Aniline, also known by its CAS registry number 52464-51-4, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of aromatic amines, specifically substituted anilines, and is characterized by the presence of a pentyloxy group attached to the benzene ring at the para position relative to the amino group. The structure of 2-(pentyloxy)aniline can be represented as C11H23NO, with a molecular weight of approximately 183.3 g/mol.
The synthesis of 2-(pentyloxy)aniline typically involves nucleophilic substitution reactions or coupling reactions, depending on the starting materials and desired product purity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions between aniline derivatives and alkyl halides, yielding high-purity 2-(pentyloxy)aniline with excellent yields.
One of the most notable applications of 2-(pentyloxy)aniline is in the field of materials science, particularly in the development of advanced polymers and coatings. The compound's ability to act as a reactive intermediate allows it to participate in polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability. For instance, studies have shown that incorporating 2-(pentyloxy)aniline into polyurethane formulations can significantly improve their resistance to UV degradation and mechanical stress.
In addition to its role in polymer chemistry, 2-(pentyloxy)aniline has also found applications in pharmaceutical research. Its structure makes it a potential candidate for drug delivery systems, where it can serve as a carrier or stabilizing agent. Recent research has focused on its ability to form self-assembled monolayers (SAMs), which are highly ordered structures with potential uses in drug delivery and biosensing technologies.
The chemical stability and reactivity of 2-(pentyloxy)aniline make it an attractive compound for various industrial processes. Its long hydrocarbon chain provides excellent solubility in organic solvents, making it suitable for use in organic synthesis reactions. Furthermore, its ability to undergo both nucleophilic and electrophilic substitutions opens up avenues for its use in synthesizing more complex molecules with tailored functionalities.
From an environmental standpoint, understanding the degradation pathways of 2-(pentyloxy)aniline is crucial for assessing its impact on ecosystems. Recent studies have investigated its biodegradation under aerobic and anaerobic conditions, revealing that microbial communities can effectively metabolize this compound under specific environmental conditions. This knowledge is essential for developing sustainable industrial practices that minimize environmental contamination.
In conclusion, 2-(Pentyloxy)Aniline (CAS No. 52464-51-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, coupled with advancements in synthesis and application techniques, continue to drive innovation in materials science, pharmaceuticals, and industrial chemistry. As research into this compound progresses, it is anticipated that new discoveries will further expand its utility and contribute to the development of cutting-edge technologies.
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